Vinyl triflate

Description

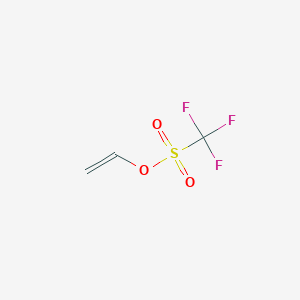

Structure

3D Structure

Properties

IUPAC Name |

ethenyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXQSUSMHZCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472101 | |

| Record name | vinyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53547-61-8 | |

| Record name | Ethenyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53547-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | vinyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the fundamental properties of vinyl triflates?

An In-depth Technical Guide to the Fundamental Properties of Vinyl Triflates

Introduction

Vinyl trifluoromethanesulfonates, commonly known as vinyl triflates, are a class of organic compounds that have become indispensable reagents and intermediates in modern organic synthesis. Their prominence stems from the trifluoromethanesulfonate (triflate or OTf) group, which is one of the most effective leaving groups known.[1] This property renders the vinylic carbon highly susceptible to a wide array of transformations, making vinyl triflates versatile precursors for constructing complex molecular architectures.

They are frequently employed as stable and reactive alternatives to vinyl halides in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control over regio- and stereochemistry.[1] Their utility extends to elimination reactions for alkyne synthesis, nucleophilic additions, and radical reactions, positioning them as critical building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview of their core properties, synthesis, and reactivity for professionals in research and drug development.

Core Physicochemical and Structural Properties

The reactivity of vinyl triflates is a direct consequence of their electronic and structural characteristics. The molecule consists of a vinyl group (C=C) bonded to an oxygen atom, which is in turn attached to a trifluoromethanesulfonyl group (-SO₂CF₃). The strong electron-withdrawing nature of the CF₃ group, transmitted through the sulfonyl linkage, makes the triflate anion (CF₃SO₃⁻) exceptionally stable and therefore an excellent leaving group.[2] This facilitates the cleavage of the C-O bond in many reactions.

Physical and Computed Properties

Quantitative data for the parent compound, ethenyl trifluoromethanesulfonate, provides a baseline for understanding this class of molecules.

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃O₃S | [3] |

| Molecular Weight | 176.12 g/mol | [1][3] |

| IUPAC Name | ethenyl trifluoromethanesulfonate | [3] |

| CAS Number | 53547-61-8 | [1][3] |

| InChIKey | VDDXQSUSMHZCLS-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C=COS(=O)(=O)C(F)(F)F | [3] |

| XLogP3 | 1.6 | [3] |

| Topological Polar Surface Area | 51.8 Ų | [3] |

Spectroscopic Characteristics

The structural features of vinyl triflates give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR: Protons on the vinyl group typically appear in the δ 5.0-7.5 ppm range, with their chemical shifts and coupling constants being indicative of the substitution pattern on the double bond.

-

¹³C NMR: The vinylic carbons resonate in the olefinic region of the spectrum. The carbon atom directly attached to the triflate oxygen is significantly influenced by its electronegativity. The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms, typically around δ 118 ppm with a large J-coupling constant (J ≈ 317-320 Hz).[4]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is a hallmark of vinyl triflates.

-

IR Spectroscopy: Characteristic absorption bands include those for the C=C stretch (approx. 1670 cm⁻¹) and strong, distinct stretches for the S=O bonds of the sulfonate group (approx. 1416 and 1140 cm⁻¹).[4]

Representative Spectroscopic Data

The following table summarizes spectroscopic data for a representative vinyl triflate, 1-phenyl-1-cyclohexen-2-yl trifluoromethanesulfonate.

| Nucleus | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Key Features & Notes |

| ¹H NMR | 7.32–7.11 (5H, m), 5.09 (1H, d), 4.90 (1H, dt), 2.64 (2H, m), 2.36 (2H, t), 1.79–1.55 (4H, m) | Data corresponds to a substituted this compound, showcasing typical regions for aromatic and vinylic protons.[4] |

| ¹³C NMR | 156.7, 142.2, 128.4, 128.3, 125.7, 118.6 (q, J=317 Hz), 104.2, 35.4, 34.9, 30.3, 26.0 | The quartet at 118.6 ppm is characteristic of the CF₃ carbon.[4] |

| IR (CHCl₃) | 1671 (C=C), 1416 (S=O), 1142 (S=O) cm⁻¹ | Strong absorptions for the sulfonyl group are prominent.[4] |

Synthesis of Vinyl Triflates

Vinyl triflates are accessible through several reliable synthetic routes, most commonly from carbonyl compounds or alkynes.

From Ketones and other Carbonyl Compounds

The most prevalent method for synthesizing vinyl triflates involves the trapping of an enolate with a triflating agent.[1] Unsymmetrical ketones can yield regioisomeric vinyl triflates. The formation of the less substituted (kinetic) enolate is typically favored by using bulky, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C).[1] The more substituted (thermodynamic) enolate can be favored by using weaker bases and higher temperatures.

Common triflating agents include triflic anhydride (Tf₂O), N-phenyltriflimide (PhNTf₂), and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent).[1]

Figure 1. General workflow for synthesizing vinyl triflates from ketones.

From Alkynes

Vinyl triflates can also be prepared via the hydrotriflation of terminal alkynes.[5] This method involves the addition of triflic acid (TfOH) across the triple bond. A notable protocol uses a combination of TfOH and trimethylsilyl azide (TMSN₃) to achieve chemoselective conversion of terminal alkynes to 1,1-disubstituted vinyl triflates, leaving internal alkynes unreacted.[5] Other methods employ zinc(II) triflate as a catalyst.[1]

Figure 2. Synthesis of vinyl triflates via alkyne hydrotriflation.

Reactivity and Applications in Synthesis

The high reactivity of the C-OTf bond makes vinyl triflates exceptionally useful substrates in a variety of powerful synthetic transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This is the most significant area of application for vinyl triflates. They serve as excellent electrophilic partners in reactions that form new C-C and C-heteroatom bonds. Their reactivity in oxidative addition to low-valent metal centers, such as Pd(0) or Ni(0), is a key step that initiates the catalytic cycle.[1] The reactivity order for oxidative addition to Pd(0) is generally vinyl-OTf > vinyl-Br.[6]

-

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form substituted alkenes and conjugated systems.[1]

-

Heck Reaction: Coupling with alkenes to yield dienes and other unsaturated products. Recent variations include deoxygenative Heck reactions that proceed via a cine-substitution pathway.[1][7]

-

Stille Coupling: Reaction with organostannanes.[8]

-

Sonogashira Coupling: Coupling with terminal alkynes to produce enynes.

-

Buchwald-Hartwig Amination: Formation of enamines by coupling with amines.

-

Cross-Electrophile Coupling: Nickel-catalyzed reactions that couple vinyl triflates with other electrophiles, such as vinyl chlorosilanes.[9]

Figure 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Elimination Reactions

Vinyl triflates can undergo elimination of triflic acid to furnish alkynes. This transformation can be achieved using strong bases, but milder conditions have also been developed. For instance, tetrabutylammonium fluoride (TBAF) can serve as a mild base to promote the elimination at room temperature, offering a practical alternative that avoids harsh conditions.[4][10]

Figure 4. Elimination pathway from vinyl triflates to alkynes.

Radical Reactions

While less common than their use in ionic pathways, vinyl triflates can also participate in radical reactions. They can act as radical acceptors, for instance, in radical trifluoromethylation reactions where a CF₃ radical adds to the double bond.[2][11] They can also serve as both a radical acceptor and a trifluoromethyl radical source in certain systems.[2]

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and application of vinyl triflates.

Protocol 1: Synthesis of a this compound from a Ketone (Kinetic Control)

This protocol describes the formation of the less substituted this compound from an unsymmetrical ketone using LDA and N-phenyltriflimide (PhNTf₂).

-

Materials and Equipment:

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ketone starting material

-

N-phenyltriflimide (PhNTf₂)

-

Argon or nitrogen inert atmosphere setup

-

Dry glassware, syringes, and magnetic stirrer

-

Low-temperature bath (-78 °C, dry ice/acetone)

-

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of N-phenyltriflimide (1.1 equivalents) in anhydrous THF dropwise. The reaction is often rapid.

-

Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of a this compound

This protocol outlines a typical palladium-catalyzed coupling of a this compound with an arylboronic acid.

-

Materials and Equipment:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Argon or nitrogen inert atmosphere setup

-

Schlenk flask or sealed tube

-

-

Procedure:

-

To a Schlenk flask, add the this compound (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Add the degassed, anhydrous solvent via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired coupled product.

-

References

- 1. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound | C3H3F3O3S | CID 11769071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Alkynes from Vinyl Triflates Using Tetrabutylammonium Fluoride [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Mechanism of vinyl triflate formation from ketones.

An In-depth Technical Guide to the Mechanism of Vinyl Triflate Formation from Ketones

Introduction

Vinyl triflates (trifluoromethanesulfonates) are highly valuable and versatile intermediates in modern organic synthesis. Their utility stems from the triflate group's exceptional ability to act as a leaving group, rendering the vinylic carbon susceptible to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings). The synthesis of vinyl triflates is most commonly achieved from ketones, a robust and reliable transformation that converts a carbonyl functionality into a reactive sp²-hybridized carbon center. This guide provides a detailed examination of the core mechanism, regiochemical control, and practical considerations for this important reaction.

The Core Mechanism: A Two-Step Process

The conversion of a ketone to a this compound proceeds through a two-step sequence:

-

Enolate Formation: Deprotonation of the ketone at an α-carbon by a suitable base to generate a key enolate intermediate.

-

Enolate Trapping: Nucleophilic attack of the enolate oxygen onto an electrophilic triflating agent to form the final this compound product.

This process is fundamentally an O-acylation of the enolate, where the "acyl" group is the trifluoromethanesulfonyl (triflyl) group.

Step 1: Enolate Formation and Regioselectivity

For an unsymmetrical ketone with protons on both α-carbons, two distinct regioisomeric enolates can be formed. The control over which enolate is formed is a critical aspect of the synthesis and is governed by the principles of kinetic versus thermodynamic control.[1]

-

Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-proton. It is generally the less stable of the two possible enolates because it leads to a less substituted double bond.

-

Thermodynamic Enolate: This enolate is the more thermodynamically stable isomer, typically featuring a more substituted double bond. Its formation is favored under conditions that allow for equilibration between the two enolate forms.[1]

The choice of reaction conditions, particularly the base, temperature, and solvent, dictates the regiochemical outcome.

dot

Caption: Logical workflow for kinetic vs. thermodynamic enolate formation.

Step 2: Trapping the Enolate

Once the desired enolate is formed, it is "trapped" by an electrophilic triflating agent. The oxygen atom of the enolate acts as the nucleophile, attacking the sulfur atom of the triflating agent.

Common Triflating Agents:

-

Trifluoromethanesulfonic Anhydride (Tf₂O): A highly reactive and common agent for this transformation.[2]

-

N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent): A less reactive, crystalline solid that is often used for sensitive substrates or when Tf₂O proves too harsh.

The general mechanism for this trapping step is illustrated below.

dot

Caption: Mechanism of enolate trapping with triflic anhydride (Tf₂O).

Data Presentation: Control of Regioselectivity

The selection of base and reaction temperature is paramount for controlling the regiochemical outcome of the triflation. Below is a summary of typical conditions.

| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |

| Base | Strong, sterically hindered, non-nucleophilic bases. | Weaker, often smaller bases. |

| Examples | Lithium diisopropylamide (LDA), KHMDS, NaHMDS.[3] | Triethylamine (Et₃N), DBU, NaH, alkoxides.[3] |

| Temperature | Low temperatures (typically -78 °C) to prevent equilibration.[3] | Higher temperatures (0 °C to reflux) to allow equilibration to the more stable product.[3] |

| Reaction Time | Short reaction times to trap the initially formed enolate.[3] | Longer reaction times to ensure equilibrium is reached.[3] |

| Outcome | Formation of the less substituted this compound. | Formation of the more substituted this compound. |

Table 1: Conditions for achieving kinetic vs. thermodynamic control in this compound formation.

Quantitative Data: Reaction Scope and Yields

The efficiency of this compound formation is substrate-dependent. The following table provides representative examples from the literature.

| Ketone Substrate | Base | Triflating Agent | Conditions | Product(s) & Ratio | Yield (%) | Reference |

| 2-Methylcyclohexanone | LDA | Tf₂O | THF, -78 °C | 2-Methylcyclohex-1-en-1-yl triflate (Kinetic) | >95 (regioselectivity) | General Knowledge |

| 2-Methylcyclohexanone | Et₃N | Tf₂O | Reflux | 6-Methylcyclohex-1-en-1-yl triflate (Thermo) | >90 (regioselectivity) | General Knowledge |

| Cyclohexane-1,3-dione | DBU | Tf₂O | CH₂Cl₂, 0 °C | 3-Oxocyclohex-1-en-1-yl triflate | 91 | [4] |

| 4-Piperidinone derivative | 2,6-Lutidine | Tf₂O | CH₂Cl₂, 0 °C to RT | Corresponding this compound | 80 | [5] |

| Cyclooctanone | KHMDS | Comins' Reagent | THF, -78 °C | Cyclooct-1-en-1-yl triflate | 92 | General Knowledge |

Table 2: Representative examples of this compound synthesis from various ketones.

Experimental Protocols

General Protocol for Kinetic this compound Formation from an Unsymmetrical Ketone

This protocol is a representative procedure for the regioselective formation of a kinetic this compound using LDA.

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

-

Unsymmetrical ketone substrate

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

LDA Preparation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents relative to the ketone) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

-

Enolate Formation:

-

Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

-

Enolate Trapping:

-

Add triflic anhydride (1.1 equivalents) dropwise to the enolate solution at -78 °C. A precipitate (LiOTf) may form.

-

Allow the reaction to stir at -78 °C for an additional 30-60 minutes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to afford the pure this compound.

-

Protocol for Stereoselective Synthesis of a Z-Vinyl Triflate from a 1,3-Dicarbonyl Compound[5]

This method provides high Z-selectivity through precoordination with lithium triflate.[4]

Materials:

-

1,3-dicarbonyl substrate (e.g., dibenzoylmethane)

-

Lithium triflate (LiOTf)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Base (e.g., DBU or triethylamine, 1.1 eq.)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.)

Procedure:

-

To a solution of the 1,3-dicarbonyl compound (1.0 eq.) and LiOTf (1.1 eq.) in anhydrous CH₂Cl₂ at 0 °C, add the base (1.1 eq.).

-

Stir the mixture for 5 minutes.

-

Add Tf₂O (1.1 eq.) dropwise to the reaction mixture.

-

Stir at 0 °C for 1 hour.

-

Upon completion (monitored by TLC), quench the reaction with water.

-

Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

-

Purify by column chromatography to yield the Z-vinyl triflate.

Conclusion

The formation of vinyl triflates from ketones is a cornerstone transformation in synthetic organic chemistry, providing a gateway to a multitude of subsequent reactions. The core mechanism, involving base-mediated enolate formation followed by electrophilic trapping, is well-understood. For researchers, mastering the principles of kinetic and thermodynamic control is essential for achieving the desired regiochemical outcome in unsymmetrical systems. By carefully selecting the base, temperature, and triflating agent, chemists can efficiently and selectively synthesize these powerful synthetic intermediates for applications in pharmaceutical discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 4. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]

- 5. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]

Synthesis of Vinyl Triflates from Terminal Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl triflates are exceptionally versatile intermediates in modern organic synthesis, primarily serving as robust coupling partners in a myriad of transition metal-catalyzed cross-coupling reactions. Their synthesis from readily available terminal alkynes represents a direct and atom-economical approach to accessing these valuable building blocks. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of vinyl triflates from terminal alkynes, with a focus on reaction mechanisms, catalytic systems, and practical experimental considerations. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

Vinyl triflates (vinyl trifluoromethanesulfonates) are highly valued synthetic intermediates due to the excellent leaving group ability of the triflate moiety, which facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] While traditionally synthesized by trapping ketone enolates with triflating agents, the direct conversion of alkynes to vinyl triflates offers a more convergent and often milder alternative.[1] This guide will explore the primary strategies for this transformation, including direct triflic acid addition and metal-catalyzed approaches.

Synthetic Methodologies

Direct Addition of Trifluoromethanesulfonic Acid (TfOH)

The direct addition of triflic acid to terminal alkynes is one of the earliest reported methods for the synthesis of vinyl triflates.[1] This reaction typically proceeds via a vinyl cation intermediate, leading to the Markovnikov addition product.

Mechanism: The highly acidic proton of triflic acid protonates the alkyne, forming a vinyl cation at the more substituted position. Subsequent attack by the triflate anion yields the vinyl triflate.

Advantages:

-

Operationally simple.

-

Does not require a metal catalyst.

Disadvantages:

-

Requires strongly acidic conditions.[1]

-

Often necessitates very low temperatures (e.g., -100 °C) to control the reaction.[1]

-

Can suffer from side reactions and isomerization.[1]

-

May require the use of excess alkyne.[1]

Metal-Catalyzed Synthesis of Vinyl Triflates

To overcome the limitations of direct triflic acid addition, several metal-catalyzed methods have been developed, offering milder reaction conditions and improved selectivity.

A significant advancement in the synthesis of vinyl triflates from alkynes involves the use of a catalytic amount of a metal triflate, such as zinc(II) triflate (Zn(OTf)₂), in the presence of a stoichiometric amount of a silyl triflate, typically trimethylsilyl triflate (TMSOTf).[1][3] This method is applicable to a broad range of terminal and internal alkynes.[1][3]

Reaction Conditions: The reaction is typically carried out at room temperature in a solvent like acetonitrile.[1][3]

Mechanism: A proposed mechanism suggests that the metal triflate activates the alkyne towards nucleophilic attack. The silyl triflate plays a crucial role, with silicon acting as an initial target for a vinyl metal intermediate, facilitating catalyst regeneration.[1] For internal alkynes, this method can provide modest Z-selectivity, particularly with bulkier substituents.[1][3]

Logical Relationship: Key Components in Zn(II)-Catalyzed this compound Synthesis

References

A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds

For Researchers, Scientists, and Drug Development Professionals

Vinyl triflates are highly versatile and reactive intermediates in organic synthesis, prized for their exceptional leaving group ability in a variety of cross-coupling reactions. However, this high reactivity also brings inherent instability, necessitating careful handling and storage to ensure their integrity and the reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for vinyl triflate compounds, supported by experimental data and detailed protocols.

Core Concepts of this compound Stability

The stability of a this compound is primarily dictated by the trifluoromethanesulfonate (triflate) group, an excellent leaving group that renders the vinylic carbon susceptible to nucleophilic attack and elimination reactions. The principal degradation pathways include hydrolysis, thermal decomposition, and base-mediated elimination. The structure of the this compound itself also plays a crucial role, with steric hindrance and the electronic effects of substituents significantly influencing its stability.

Hydrolytic Stability

Vinyl triflates are highly sensitive to moisture. Hydrolysis, often catalyzed by acid or base, leads to the formation of a ketone and triflic acid. The presence of even trace amounts of water can lead to significant degradation over time.

Thermal Stability

While some vinyl triflates can be distilled under reduced pressure, they are generally susceptible to thermal decomposition. Elevated temperatures can promote elimination reactions to form alkynes or allenes, or other complex rearrangements. The thermal stability can be influenced by the substitution pattern on the vinyl group, with more substituted or sterically hindered triflates sometimes exhibiting greater thermal robustness.

Chemical Incompatibilities

Vinyl triflates are incompatible with a range of common laboratory reagents:

-

Bases: Strong and even mild bases can readily induce elimination reactions to form alkynes.

-

Nucleophiles: The electrophilic nature of the vinylic carbon makes them susceptible to attack by various nucleophiles.

-

Acids: While generally more stable under acidic conditions than basic conditions, strong acids can catalyze hydrolysis, especially in the presence of water.

Quantitative Stability Data

Obtaining precise, universally applicable quantitative stability data for all vinyl triflates is challenging due to the vast structural diversity within this class of compounds. However, studies on the solvolysis of various vinyl triflates provide valuable insights into their relative reactivity and, by extension, their stability. The rate of solvolysis is a direct measure of the compound's susceptibility to nucleophilic attack by the solvent, which is a primary degradation pathway.

| Compound/Condition | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (t₁/₂) |

| Acyclic this compound (example) | 80% Ethanol | 25 | ~1 x 10⁻⁵ | ~19 hours |

| Cyclic this compound (example) | Acetic Acid | 75 | ~5 x 10⁻⁴ | ~23 minutes |

| Substituted this compound (example) | 50% Trifluoroethanol | 25 | ~2 x 10⁻³ | ~6 minutes |

Note: The data in this table are illustrative estimations based on qualitative descriptions and related solvolysis studies. Actual rates will vary significantly depending on the specific structure of the this compound. It is crucial to perform stability studies on the specific compound of interest.

Recommended Storage and Handling Protocols

Given their inherent instability, strict adherence to proper storage and handling procedures is paramount to maintain the quality of this compound compounds.

Long-Term Storage

For long-term storage, the following conditions are recommended:

-

Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer that is not frost-free to avoid temperature cycling.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

-

Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap to protect from light and prevent reaction with the container material. For highly sensitive compounds, storage in a sealed ampoule under argon is recommended.

Handling

All manipulations of vinyl triflates should be carried out using appropriate air-sensitive techniques.

-

Inert Atmosphere: Handle vinyl triflates in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line.

-

Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free of water.

-

Avoid Incompatibilities: Keep vinyl triflates away from bases, nucleophiles, and sources of moisture.

Experimental Protocols for Stability Assessment

To determine the stability of a specific this compound, a well-designed stability study is essential. The following are key experimental protocols that can be adapted for this purpose.

Protocol 1: Isothermal Stability Study using HPLC Analysis

Objective: To determine the degradation rate of a this compound at a constant temperature.

Methodology:

-

Sample Preparation: Prepare a stock solution of the this compound in a dry, inert solvent (e.g., anhydrous acetonitrile) of a known concentration.

-

Incubation: Aliquot the solution into several sealed vials and place them in a constant temperature chamber (e.g., 25°C, 40°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from the chamber.

-

HPLC Analysis: Immediately analyze the sample by reverse-phase HPLC with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective.

-

Detection: Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks.

-

-

Data Analysis: Plot the concentration of the this compound versus time. From this data, the degradation rate constant and half-life can be calculated.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stressed conditions.

Methodology:

-

Stress Conditions: Expose the this compound (as a solid or in solution) to a variety of stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at a temperature below its melting point for a set period.

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples by LC-MS, GC-MS, and NMR to identify the degradation products.

Protocol 3: 1H NMR Monitoring of Decomposition

Objective: To observe the decomposition of a this compound in real-time.

Methodology:

-

Sample Preparation: Prepare a solution of the this compound in a deuterated solvent (e.g., CDCl₃, ensuring it is anhydrous) in an NMR tube.

-

Initial Spectrum: Acquire a 1H NMR spectrum at time zero.

-

Monitoring: Acquire subsequent spectra at regular intervals.

-

Analysis: Monitor the decrease in the integration of the characteristic vinyl proton signals of the starting material and the appearance of new signals corresponding to degradation products (e.g., ketone protons). The relative integration of these signals can provide a semi-quantitative measure of degradation over time.

Visualizing Workflows and Pathways

General Workflow for Handling Air-Sensitive Vinyl Triflates

Caption: A typical workflow for the safe handling of air-sensitive this compound compounds.

Hydrolysis Degradation Pathway

Caption: The general pathway for the hydrolysis of a this compound to a ketone.

Palladium-Catalyzed Suzuki Cross-Coupling Reaction

Caption: A simplified catalytic cycle for the Suzuki cross-coupling of a this compound.

Conclusion

The high reactivity that makes vinyl triflates valuable synthetic intermediates also necessitates a thorough understanding of their stability and careful implementation of storage and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize degradation, ensure the quality of their starting materials, and achieve more reliable and reproducible results in their synthetic endeavors. For critical applications, it is strongly recommended to perform compound-specific stability studies to establish appropriate storage conditions and shelf-life.

Understanding the reactivity of the triflate group in vinyl systems.

An In-Depth Technical Guide to the Reactivity of the Triflate Group in Vinyl Systems

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonate (triflate) group is an exceptionally potent leaving group in organic chemistry, making vinyl triflates highly versatile and reactive intermediates.[1][2] Their stability, coupled with their high reactivity, particularly in transition-metal-catalyzed reactions, has established them as indispensable tools for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis of vinyl triflates and their reactivity, with a focus on palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of Vinyl Triflates

Vinyl triflates are readily prepared from common starting materials such as ketones, 1,3-dicarbonyl compounds, and alkynes.[1][3][4][5]

From Carbonyl Compounds

The most prevalent method for synthesizing vinyl triflates involves the triflation of ketone enolates. The ketone is treated with a base to form the enolate, which is then "trapped" by a triflating agent like triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[3][6] This method allows for the regioselective formation of the vinyl triflate, depending on whether kinetic or thermodynamic control is used for enolate generation.

Caption: General workflow for this compound synthesis from ketones.

Representative Experimental Protocol: Synthesis from a Ketone [3] Vinyl triflates can be prepared from the corresponding ketones using lithium diisopropylamide (LDA) and N-(2-pyridinyl)triflimide under kinetically controlled conditions.

-

A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

A solution of N-(2-pyridinyl)triflimide (1.2 equiv) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

From Alkynes

Alternatively, vinyl triflates can be synthesized directly from alkynes. Methods include the hydrotriflation of terminal alkynes using triflic acid (TfOH) or the reaction between alkynes and dimethyl(methylthio)sulfonium trifluoromethanesulfonate, which proceeds under neutral conditions.[5][7]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Vinyl triflates are excellent electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions. Their reactivity often surpasses that of the corresponding vinyl halides.[8][9] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling a this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11][12] This reaction is widely used due to the stability and low toxicity of the boron reagents.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling of Vinyl Triflates

| Entry | This compound | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |

| 1 | Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 85 | [13] |

| 2 | 1-Phenylthis compound | 4-Acetylphenylboronic acid | Pd(OAc)₂ (5) / PPh₃ (10) | KOH | DME | 92 | [13] |

| 3 | Estrone-derived triflate | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 78 | [14] |

Experimental Protocol: Suzuki-Miyaura Coupling [11]

-

A flame-dried flask is charged with the this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

The flask is purged with an inert gas (Argon).

-

A deoxygenated solution of 1,4-dioxane/water (4:1) is added.

-

The resulting mixture is heated to 100 °C and stirred for 24 hours or until completion is confirmed by TLC or GC-MS.

-

After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to yield the coupled product.

Stille Coupling

The Stille coupling reaction pairs vinyl triflates with organostannane (organotin) reagents.[15][16] It is known for its excellent functional group tolerance and the use of air- and moisture-stable organostannanes, although the toxicity of tin compounds is a drawback.[15][17]

Caption: Catalytic cycle of the Stille coupling reaction.

Quantitative Data: Stille Coupling of Vinyl Triflates

| Entry | This compound | Organostannane | Catalyst (mol%) | Additive | Solvent | Yield (%) | Ref |

| 1 | 1-Cyclohexenyl triflate | (Vinyl)tributyltin | Pd(PPh₃)₄ (2) | LiCl | THF | 91 | [18] |

| 2 | 2-Methyl-1-propenyl triflate | (Allyl)tributyltin | Pd(PPh₃)₄ (2) | LiCl | THF | 88 | [18] |

| 3 | 4-tert-Butyl-1-cyclohexenyl triflate | (Phenylethynyl)trimethyltin | Pd(PPh₃)₄ (2) | LiCl | THF | 95 | [18] |

Experimental Protocol: Stille Coupling [18]

-

To a solution of the this compound (1.0 equiv) and LiCl (3.0 equiv) in anhydrous THF under an inert atmosphere, add the organostannane (1.1 equiv).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous KF solution to precipitate tin salts.

-

Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography.

Heck Coupling

The Heck reaction involves the coupling of a this compound with an alkene to form a more substituted alkene.[19][20] A base is required to regenerate the active Pd(0) catalyst in the final step of the cycle. Vinyl triflates have been shown to be superior to halides in some Heck reactions concerning regio- and diastereoselectivity.[21]

Caption: Catalytic cycle of the Heck coupling reaction.

Quantitative Data: Deoxygenative Heck Reaction of Vinyl Triflates [22][23]

| Entry | This compound | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-tert-Butyl-1-cyclohexenyl triflate | 4-Iodoanisole | Pd(OAc)₂ (5) / Bu₄NI (20) | NaO₂CH / Na₂CO₃ | THF/H₂O | 88 |

| 2 | Estrone-derived triflate | 4-Iodoanisole | Pd(OAc)₂ (5) / Bu₄NI (20) | NaO₂CH / Na₂CO₃ | THF/H₂O | 73 |

| 3 | Tropinone-derived triflate | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) / Bu₄NI (20) | NaO₂CH / Na₂CO₃ | THF/H₂O | 75 |

Experimental Protocol: Deoxygenative Heck Reaction [22][23]

-

To a reaction vessel, add the aryl iodide (1.6 equiv), this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), Bu₄NI (20 mol%), NaO₂CH (2.0 equiv), and Na₂CO₃ (1.0 equiv).

-

Add THF and H₂O (40:1 ratio, to achieve a 0.2 M concentration with respect to the this compound).

-

Seal the vessel and heat the mixture to 100 °C for the required time (e.g., 12-24 hours).

-

After cooling, dilute the mixture with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to obtain the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting vinyl triflates with terminal alkynes.[24] The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which also serves as the solvent.[25]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Comparison of Reactivity: Vinyl Triflates vs. Vinyl Halides

The triflate group's exceptional ability as a leaving group means that vinyl triflates are generally more reactive than the corresponding vinyl halides in oxidative addition to Pd(0), which is often the rate-determining step in cross-coupling reactions.[8]

Table of General Reactivity Order in Cross-Coupling Reactions

| Reaction Type | Reactivity Trend of Electrophile (R-X) | Reference |

| Sonogashira Coupling | Vinyl-I ≥ Vinyl-OTf > Vinyl-Br > Vinyl-Cl | [24][25][26] |

| Oxidative Addition to Pd(0) | Vinyl-OTf >> Vinyl-Br > Aryl-Br | [8][9] |

| Stille Coupling | I > OTf > Br >> Cl | [17] |

This enhanced reactivity allows reactions to be conducted under milder conditions and can be crucial for coupling with less reactive nucleophiles or for applications in complex molecule synthesis where harsh conditions are not tolerated.[18]

Applications in Drug Development

The reliability and versatility of reactions involving vinyl triflates have made them valuable in the pharmaceutical industry. A prominent example is in the synthesis of Abiraterone Acetate, a drug used to treat prostate cancer. The synthesis involves a key Suzuki coupling step where a steroidal this compound is coupled with a pyridine-derived boronic acid.[14] This highlights the compatibility of this compound chemistry with complex, functionalized molecules.

Conclusion

Vinyl triflates are powerful and versatile electrophiles in modern organic synthesis. Their straightforward preparation and high reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, Heck, and Sonogashira couplings, provide chemists with robust methods for constructing complex carbon skeletons. The triflate group's status as a superior leaving group compared to halides often allows for milder reaction conditions and broader substrate scope, making vinyl triflates essential building blocks for researchers in academia and the pharmaceutical industry.

References

- 1. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Synthesis of Alkynes from Vinyl Triflates Using Tetrabutylammonium Fluoride [jstage.jst.go.jp]

- 4. Synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Tandem intermolecular Suzuki coupling/intramolecular this compound–arene coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]

- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 16. synarchive.com [synarchive.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]

- 19. Heck Coupling | NROChemistry [nrochemistry.com]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

The Advent and Evolution of Vinyl Triflate Chemistry: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl triflates have emerged as remarkably versatile and highly reactive intermediates in modern organic synthesis. Their unique electronic properties, stemming from the potent electron-withdrawing trifluoromethanesulfonyl group, render them excellent electrophiles in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the historical discovery and development of vinyl triflate chemistry, detailing its conceptual origins and the key advancements that have solidified its place in the synthetic chemist's toolbox. The content delves into the core aspects of their synthesis from carbonyl compounds and alkynes, and their subsequent application in seminal cross-coupling reactions including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, as well as carbonylation and trifluoromethylation processes. This guide is intended to be a practical resource, offering detailed experimental protocols for key transformations, quantitative data summarized in comparative tables, and mechanistic insights visualized through signaling pathway diagrams.

Historical Overview: From Curiosity to Cornerstone of Synthesis

The journey of this compound chemistry began in the late 1960s, a period of burgeoning interest in reactive intermediates. The pioneering work of Professor Peter J. Stang was instrumental in the discovery and development of this field.[1] Initially explored for their potential to generate highly reactive vinyl cations, the synthetic utility of vinyl triflates soon became apparent.[2]

A Timeline of Key Developments:

-

1969: The first synthesis of a this compound is reported, opening the door to the investigation of their reactivity.

-

Early 1970s: Stang and his coworkers extensively study the solvolysis of vinyl triflates, providing compelling evidence for the existence of vinyl cations as reaction intermediates.[3]

-

Late 1970s - Early 1980s: The focus begins to shift towards the synthetic applications of vinyl triflates as stable, yet reactive, vinylating agents. Stang and others demonstrate their utility in various organic transformations.[4][5][6]

-

Mid-1980s onwards: The true synthetic power of vinyl triflates is unleashed with the advent of palladium-catalyzed cross-coupling reactions. Their ability to readily undergo oxidative addition to low-valent palladium complexes makes them ideal substrates for reactions like the Stille, Suzuki-Miyaura, and Heck couplings. This development transforms them from academic curiosities into indispensable tools for the construction of complex molecules.

-

1990s - Present: The scope of this compound chemistry continues to expand with the development of new synthetic methods, including stereoselective syntheses and novel transition-metal-catalyzed reactions. Their applications in natural product synthesis, materials science, and drug discovery become widespread. Recent advancements have also explored their use in radical reactions.[4][7]

Synthesis of Vinyl Triflates

The two primary and most versatile methods for the preparation of vinyl triflates involve the triflation of enolates derived from carbonyl compounds and the direct addition of triflic acid to alkynes.

From Ketones and Other Carbonyl Compounds

This is the most common method for synthesizing vinyl triflates. It involves the deprotonation of a ketone with a suitable base to form an enolate, which is then trapped with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O). The choice of base and reaction conditions can influence the regioselectivity of enolate formation, allowing for the synthesis of either the kinetic or thermodynamic this compound.

This protocol is adapted from the work of Specklin et al. for the highly stereoselective synthesis of Z-vinyl triflates.[8]

Materials:

-

1,3-Diketone (1.0 equiv)

-

Lithium triflate (LiOTf) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a stirred solution of the 1,3-diketone in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium triflate.

-

Stir the mixture for 10 minutes to allow for precoordination.

-

Add triethylamine dropwise to the solution.

-

After stirring for another 10 minutes, add trifluoromethanesulfonic anhydride dropwise. The reaction is typically complete within 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Z-vinyl triflate.

From Alkynes

The addition of triflic acid (TfOH) to alkynes provides a direct route to vinyl triflates. This method is particularly useful for terminal alkynes, which typically yield the corresponding 1-alkenyl triflates.

This protocol is a general procedure for the synthesis of vinyl triflates from terminal alkynes.[9]

Materials:

-

Terminal alkyne (1.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

Dissolve the terminal alkyne in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add trifluoromethanesulfonic acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Key Reactions of Vinyl Triflates

The high reactivity of the C-OTf bond makes vinyl triflates excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a this compound and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

-

In a flask equipped with a reflux condenser, combine the this compound, arylboronic acid, and sodium carbonate.

-

Add the solvent mixture and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a this compound with an organostannane reagent.

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Lithium chloride (LiCl) (3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of the this compound and lithium chloride in anhydrous DMF under an inert atmosphere, add the palladium catalyst.

-

Add the organostannane reagent to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.

-

Cool the mixture to room temperature and dilute with diethyl ether.

-

Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Heck Reaction

The Heck reaction forms a new carbon-carbon bond by coupling a this compound with an alkene in the presence of a palladium catalyst and a base.

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene) (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, dissolve the this compound, alkene, and triethylamine in anhydrous acetonitrile.

-

Degas the solution with an inert gas.

-

Add the palladium acetate and triphenylphosphine.

-

Heat the reaction mixture to reflux (around 80 °C) and monitor its progress.

-

After completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and a this compound, catalyzed by a palladium complex and a copper(I) co-catalyst.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or another suitable amine base and solvent

Procedure:

-

Dissolve the this compound and terminal alkyne in triethylamine under an inert atmosphere.

-

Add the palladium and copper catalysts to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

-

Dilute the reaction mixture with diethyl ether and filter through Celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the resulting enyne by flash chromatography.

Carbonylation

Vinyl triflates can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a nucleophile (e.g., an alcohol or amine) to produce α,β-unsaturated esters or amides, respectively.

Trifluoromethylation

Recent advancements have demonstrated the utility of vinyl triflates in trifluoromethylation reactions, providing access to valuable trifluoromethyl-containing building blocks.[7]

Quantitative Data

The following tables summarize representative quantitative data for the key reactions of vinyl triflates, showcasing their broad substrate scope and efficiency.

Table 1: Synthesis of Vinyl Triflates

| Starting Material | Base/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Cyclohexanone | LDA, Tf₂O | THF | -78 to 0 | 1 | 85 | - |

| 2-Methylcyclohexanone (kinetic) | LDA, Tf₂O | THF | -78 | 0.5 | 92 | - |

| 2-Methylcyclohexanone (thermo) | Et₃N, Tf₂O | CH₂Cl₂ | 25 | 2 | 88 | - |

| Phenylacetylene | TfOH | CH₂Cl₂ | -78 to 25 | 1.5 | 90 | [9] |

| 1-Octyne | TfOH | CH₂Cl₂ | -78 to 25 | 1.5 | 85 | [9] |

Table 2: Suzuki-Miyaura Coupling of Vinyl Triflates

| This compound | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1-Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | - |

| 2-Methyl-1-propenyl triflate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 88 | - |

| (Z)-1,2-Diphenylthis compound | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 70 | 85 | - |

Table 3: Stille Coupling of Vinyl Triflates

| This compound | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1-Cyclohexenyl triflate | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | LiCl | DMF | 80 | 95 | - |

| 4-tert-Butyl-1-cyclohexenyl triflate | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | THF | 65 | 87 | - |

| 1-Phenylthis compound | Trimethyl(phenylethynyl)tin | Pd(PPh₃)₄ | CuI | DMF | 25 | 90 | - |

Table 4: Heck Reaction of Vinyl Triflates

| This compound | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1-Cyclohexenyl triflate | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | MeCN | 80 | 88 | - |

| 4-tert-Butyl-1-cyclohexenyl triflate | Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 91 | - |

| 1-Phenylthis compound | 2,3-Dihydrofuran | Pd(OAc)₂/BINAP | Proton Sponge | Benzene | 80 | 75 (96% ee) | - |

Table 5: Sonogashira Coupling of Vinyl Triflates

| This compound | Alkyne | Pd Catalyst | Cu Catalyst | Base/Solvent | Temp (°C) | Yield (%) | Ref. |

| 1-Cyclohexenyl triflate | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 25 | 94 | - |

| 2-Methyl-1-propenyl triflate | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | 50 | 89 | - |

| 1-Phenylthis compound | Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Et₃N/DMF | 60 | 92 | - |

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the generally accepted catalytic cycles for the key cross-coupling reactions of vinyl triflates.

General Catalytic Cycle for Cross-Coupling Reactions

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction Mechanism

Caption: Catalytic cycle of the Heck reaction.

Conclusion

The discovery and development of this compound chemistry represent a significant milestone in synthetic organic chemistry. From their initial investigation as precursors to vinyl cations, they have evolved into indispensable building blocks for the construction of complex molecular architectures. Their high reactivity and broad functional group tolerance in a multitude of palladium-catalyzed cross-coupling reactions have made them a favorite among synthetic chemists in academia and industry. The continued exploration of their reactivity, particularly in the realm of stereoselective transformations and novel catalytic systems, promises to further expand their synthetic utility and solidify their importance in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Vinyl Cations - Peter J. Stang - Google 圖書 [books.google.com.hk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]

- 9. Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Novel Vinyl Triflate Structures: A Technical Guide

Abstract

Vinyl triflates (trifluoromethanesulfonates) are highly versatile synthetic intermediates, primarily utilized in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Their utility stems from the triflate group, which is an exceptional leaving group, thereby enhancing the reactivity of the vinyl moiety.[1] The successful synthesis and application of these compounds are critically dependent on their unambiguous structural characterization. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the definitive characterization of novel vinyl triflate structures. Detailed experimental protocols and tabulated spectral data are provided to aid researchers in this field.

Introduction to Vinyl Triflates

Vinyl triflates are a class of organic compounds featuring a trifluoromethanesulfonate (-OTf) group attached to a vinylic carbon. They are most commonly synthesized from carbonyl compounds or alkynes.[2][3] The high reactivity of the C-O bond, due to the strong electron-withdrawing nature of the trifluoromethyl group, makes vinyl triflates excellent electrophilic partners in a wide array of chemical transformations, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] Accurate characterization is paramount to confirm the regiochemistry and stereochemistry of the double bond, which dictates the outcome of subsequent reactions.

Synthetic Pathways to Vinyl Triflates

The method of synthesis directly influences the potential impurities and isomeric distribution of the final product, making it a crucial aspect of characterization. The two most prevalent synthetic routes are the triflation of enolates and the hydrotriflation of alkynes.

-

From Carbonyl Compounds: This is the most common approach, involving the reaction of a ketone or aldehyde with a triflating agent, such as triflic anhydride (Tf₂O) or N-phenyltriflimide (PhNTf₂), in the presence of a base.[1] The choice of base and reaction conditions can control the formation of either the kinetic or thermodynamic enolate, thus determining the regioselectivity of the resulting this compound.[1] Sterically hindered non-nucleophilic bases, like 2,6-di-tert-butyl-4-methylpyridine, are often employed to prevent side reactions.[2]

-

From Terminal Alkynes: This method involves the addition of triflic acid (TfOH) across the triple bond.[3] Alternative methods, such as the zinc-catalyzed hydrotriflation, offer facile access to β-substituted vinyl triflates under neutral conditions.[1][4]

Caption: General workflow for the synthesis and characterization of vinyl triflates.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the unambiguous identification of vinyl triflates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of vinyl triflates, providing detailed information about the carbon skeleton, proton environments, and the presence of the triflate group.

-

¹H NMR: The vinylic protons of vinyl triflates typically resonate in the range of δ 5.5–7.0 ppm .[1] The precise chemical shift and the coupling constants (J-values) between adjacent protons are diagnostic for determining the stereochemistry (E/Z) of the double bond.

-

¹³C NMR: The sp²-hybridized carbons of the double bond appear in the olefinic region of the spectrum, generally between δ 110–150 ppm .[5] The carbon atom directly attached to the triflate group is significantly deshielded and can be found at the lower field end of this range. The trifluoromethyl carbon (CF₃) often appears as a quartet (due to ¹JCF coupling) around δ 118-122 ppm .

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the triflate group. The trifluoromethyl group gives a characteristic sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed around δ -76 to -79 ppm relative to an external standard of CFCl₃ (δ 0.00 ppm) or a secondary standard like trifluoroacetic acid (δ -76.55 ppm).[6][7] Monitoring the ¹⁹F NMR spectrum is also an effective way to determine reaction yield and conversion.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule. For vinyl triflates, the following vibrational bands are characteristic:

-

C=C Stretch: A moderate absorption appears in the range of 1640–1680 cm⁻¹ , characteristic of the carbon-carbon double bond.

-

S=O Stretch: The triflate group exhibits very strong and sharp absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds, typically found around 1420 cm⁻¹ and 1210 cm⁻¹ .

-

C-F Stretch: Strong absorptions from the C-F bonds of the trifluoromethyl group are observed in the region of 1250–1140 cm⁻¹ .

-

=C-O Stretch: The stretching vibration of the vinylic C-O bond is typically seen around 1140-1150 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of the this compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common technique used for these molecules.[9] The molecular ion peak (M⁺) is often observed, and fragmentation may include the loss of the triflate group (SO₃CF₃) or the trifluoromethyl radical (•CF₃). High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition of the novel structure.

Tabulated Spectroscopic Data

The following tables summarize typical and specific spectroscopic data for vinyl triflates reported in the literature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Structure/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Vinylic Protons | 5.5 - 7.0 | 110 - 150 (sp² carbons) | [1] |

| 3β-Benzoyloxy-androst-16-en-17-yl Triflate | 5.95 (t, J=2.0 Hz, 1H) | 166.1, 137.2 (olefinic C's) |

| CF₃ Carbon | N/A | ~118-122 (q, ¹JCF ≈ 320 Hz) | |

Table 2: ¹⁹F NMR Spectroscopic Data

| Group | ¹⁹F Chemical Shift (δ, ppm) | Reference Standard | Reference |

|---|---|---|---|

| Triflate (R-OTf) | -76 to -79 | CFCl₃ | [6] |

| Coordinated Triflate Ion | -77 | CFCl₃ | [6] |

| Free Triflate Counterion | -79 | CFCl₃ | [6] |

| Trifluoroacetic Acid | -76.55 | CFCl₃ |[7] |

Table 3: Key Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C | Stretch | 1640 - 1680 | Medium |

| S=O | Asymmetric Stretch | ~1420 | Strong, Sharp |

| S=O | Symmetric Stretch | ~1210 | Strong, Sharp |

| C-F | Stretch | 1250 - 1140 | Strong |

| =C-O | Stretch | 1140 - 1150 | Strong |

Experimental Protocols

General Protocol for this compound Synthesis from a Ketone

This protocol is adapted from established methods for the triflation of carbonyl compounds.[2]

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone substrate (1.0 eq.) and a sterically hindered base such as 2,6-di-tert-butyl-4-methylpyridine (1.2 eq.) in a dry, chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Triflic Anhydride: Add triflic anhydride (Tf₂O) (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy. For less reactive substrates, heating to 50-70 °C may be required.[2]

-

Workup: Quench the reaction by adding cold saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent. For quantitative ¹⁹F NMR, add a known amount of an internal standard (e.g., 1-fluoronaphthalene).[8]

-

NMR Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

IR Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) or dissolve the sample in a suitable solvent (e.g., CHCl₃) for analysis in a solution cell.

-

IR Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

MS Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) for analysis by ESI-MS.

-

MS Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in both positive and negative ion modes to identify the molecular ion and key fragments.

Caption: Catalytic cycle for a generic Pd-catalyzed cross-coupling of a this compound.

References

- 1. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. colorado.edu [colorado.edu]

- 8. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Theoretical Calculation of Vinyl Triflate Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction